Unveiling the Crystalline Architecture of Potassium Tetrachloroaurate(III) Hydrate: A Technical Guide
Unveiling the Crystalline Architecture of Potassium Tetrachloroaurate(III) Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of potassium tetrachloroaurate(III) hydrate (B1144303) (KAuCl₄·nH₂O), a compound of significant interest in various scientific and pharmaceutical applications. This document compiles available crystallographic data, details experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural determination.
Introduction
Potassium tetrachloroaurate(III) is a coordination compound featuring a central gold atom in the +3 oxidation state. It is known to exist in both anhydrous and hydrated forms. The hydrated species, most commonly reported as a dihydrate (KAuCl₄·2H₂O), presents as yellow to orange monoclinic crystals.[1][2] This compound serves as a crucial precursor in the synthesis of gold nanoparticles, acts as a catalyst in organic reactions, and is utilized in various analytical and medicinal chemistry applications. A thorough understanding of its crystal structure is paramount for elucidating its chemical properties and reactivity.
Crystallographic Data
While the crystal structure of the anhydrous form of potassium tetrachloroaurate (B171879) (KAuCl₄) has been determined, detailed crystallographic data for the hydrated form remains less accessible in readily available literature. For comparative purposes, the data for the anhydrous form is presented below. It is widely reported that the dihydrate also crystallizes in a monoclinic system.[1]
Table 1: Crystallographic Data for Anhydrous Potassium Tetrachloroaurate(III) (KAuCl₄)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/c | [3] |
| a (Å) | 6.553 | [3] |
| b (Å) | 9.105 | [3] |
| c (Å) | 12.506 | [3] |
| α (°) | 90 | [3] |
| β (°) | 83.344 | [3] |
| γ (°) | 90 | [3] |
| Unit Cell Volume (ų) | 740.3 | [3] |
| Z | 4 | |
| Calculated Density (g/cm³) | 3.39 | [3] |
Molecular and Crystal Structure
The fundamental structural unit of potassium tetrachloroaurate(III) is the square planar [AuCl₄]⁻ anion.[5] In this ion, the gold(III) center is coordinated to four chloride ligands. The crystal lattice is comprised of these tetrachloroaurate anions and potassium cations (K⁺). In the hydrated form, water molecules are also incorporated into the crystal structure. These water molecules play a significant role in stabilizing the crystal lattice through hydrogen bonding interactions with the chloride ligands of the [AuCl₄]⁻ anions.
The precise arrangement of the potassium ions, tetrachloroaurate anions, and water molecules in the unit cell of the dihydrate determines its overall crystal structure and properties.
Experimental Protocols
Synthesis and Crystallization of Potassium Tetrachloroaurate(III) Dihydrate
A common method for the preparation of potassium tetrachloroaurate(III) involves the reaction of tetrachloroauric acid (HAuCl₄) with a potassium salt, such as potassium chloride (KCl) or potassium carbonate (K₂CO₃), in an aqueous solution. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated aqueous solution of the compound.
A representative synthesis protocol is as follows:
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Preparation of Tetrachloroauric Acid Solution: Dissolve a known quantity of gold in aqua regia (a mixture of nitric acid and hydrochloric acid) and then evaporate the solution to obtain tetrachloroauric acid.
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Reaction with Potassium Salt: Dissolve the tetrachloroauric acid in water and add a stoichiometric amount of potassium chloride.
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Crystallization: Heat the resulting solution to ensure complete dissolution, followed by slow cooling and evaporation at room temperature. Orange, crystalline precipitates of potassium tetrachloroaurate(III) dihydrate will form over time.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The determination of the crystal structure of potassium tetrachloroaurate(III) hydrate is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the unit cell dimensions and the determination of the atomic positions within the crystal lattice.
A general workflow for single-crystal X-ray diffraction analysis is outlined below:
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Crystal Mounting: A suitable single crystal of potassium tetrachloroaurate(III) hydrate is carefully selected and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from various orientations.
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Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group symmetry.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain accurate atomic coordinates and thermal parameters.
Logical Workflow for Crystallographic Analysis
The process of determining and analyzing the crystal structure of a compound like potassium tetrachloroaurate(III) hydrate follows a logical progression. This can be visualized as a workflow from synthesis to final structural analysis.
Conclusion
The crystal structure of potassium tetrachloroaurate(III) hydrate is a key determinant of its physical and chemical properties. While detailed crystallographic data for the hydrated form is not as readily available as for its anhydrous counterpart, this guide provides a comprehensive overview of the known structural features and the experimental methodologies required for its full characterization. The provided workflow illustrates the systematic approach necessary for researchers to elucidate the precise atomic arrangement of this important gold compound, paving the way for its informed application in research and development.
References
- 1. Potassium Tetrachloroaurate(III) [drugfuture.com]
- 2. Potassium tetrachloroaurate(13682-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. mp-568986: KAuCl4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 4. mp-27181: KAuCl4 (monoclinic, Pc, 7) [legacy.materialsproject.org]
- 5. CAS 13682-61-6: Potassium tetrachloroaurate | CymitQuimica [cymitquimica.com]
